REACTION_CXSMILES
|
O.[OH-].[Li+].C[O:5][C:6](=[O:17])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][O:14][CH3:15])=[N:9][C:8]=1[NH2:16].O1CCCC1.C(O)(=O)C>O.CO>[NH2:16][C:8]1[N:9]=[C:10]([CH2:13][O:14][CH3:15])[CH:11]=[CH:12][C:7]=1[C:6]([OH:17])=[O:5] |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C=C1)COC)N)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=N1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |